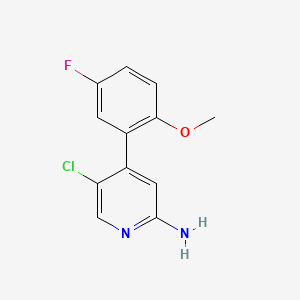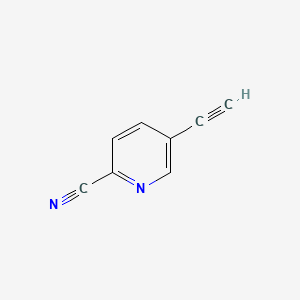
5-Ethynylpyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynylpyridine-2-carbonitrile, also known as 5-Ethynylpicolinonitrile or 2-Cyano-5-ethynylpyridine, is a chemical compound with the molecular formula C8H4N2 . It has a molecular weight of 128.13 . It is a solid substance .
Molecular Structure Analysis
The linear formula of 5-Ethynylpyridine-2-carbonitrile is C8H4N2 . The InChI code is 1S/C8H4N2/c1-2-7-3-4-8(5-9)10-6-7/h1,3-4,6H .Chemical Reactions Analysis
Specific chemical reactions involving 5-Ethynylpyridine-2-carbonitrile are not available in the retrieved data .Physical And Chemical Properties Analysis
5-Ethynylpyridine-2-carbonitrile is a solid substance . It has a boiling point of 126-127°C . It should be stored at 2-8°C or under nitrogen at 4°C .Applications De Recherche Scientifique
Synthesis and Characterization of mGluR5 Antagonists
5-Ethynylpyridine-2-carbonitrile derivatives have been utilized in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists, showcasing their importance in neuropharmacology. The synthesis of a specific mGluR5 antagonist, [11C]LY2232645, was achieved through a nucleophilic halogen displacement with [11C]copper(I) cyanide, indicating the compound's potential for application in positron emission tomography (PET) imaging of mGluR5 in the brain (Mathews et al., 2006).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of pyridine derivatives, including 5-ethynylpyridine-2-carbonitrile, provide insights into their chemical behavior and properties. Such studies have revealed intricate details about their crystal structure, hydrogen bonding, and solvent effects on absorption spectra. This information is crucial for understanding the chemical and physical properties of these compounds, paving the way for their application in material science and organic chemistry (Tranfić et al., 2011).
Antifibrotic Agents
Research into derivatives of 5-ethynylpyridine-2-carbonitrile has led to the development of novel antifibrotic agents. Such compounds have shown promising activity without adverse effects on liver and kidney functions, highlighting their therapeutic potential. The synthesis and evaluation of these compounds demonstrate the versatility of 5-ethynylpyridine-2-carbonitrile derivatives in medicinal chemistry and their potential for developing new treatments for fibrotic diseases (Ismail & Noaman, 2005).
Antimicrobial and Anticancer Compounds
The synthesis of new pyridine derivatives from 5-ethynylpyridine-2-carbonitrile has opened avenues for the development of antimicrobial and anticancer agents. These compounds have been tested for their biological activities, showing effectiveness against specific bacteria and tumor cells. This research underscores the potential of 5-ethynylpyridine-2-carbonitrile derivatives in the design and development of new therapeutic agents, contributing to the fields of antimicrobial and cancer research (Elewa et al., 2021).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Orientations Futures
Propriétés
IUPAC Name |
5-ethynylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-7-3-4-8(5-9)10-6-7/h1,3-4,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFUVIOOBLULNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylpyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


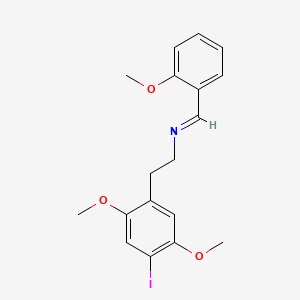
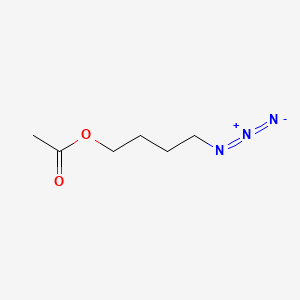
![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)
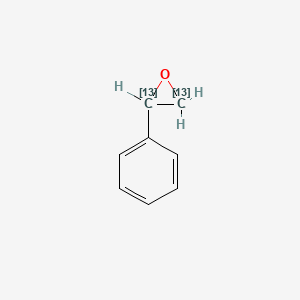

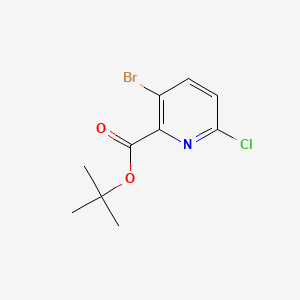
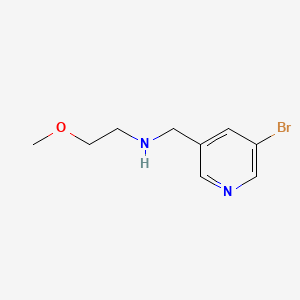
![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)


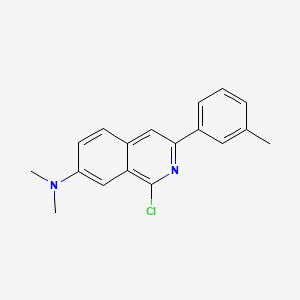
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)
